N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. This structure is substituted at position 6 with a 4-methoxyphenyl group, at position 3 with a methyl group, and at the carboxamide position with a 2,1,3-benzothiadiazole moiety. Though direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., G677-0184, BG15430, and C540-0399) suggest its relevance in medicinal chemistry, particularly for enzyme inhibition or antimicrobial applications .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S2/c1-11-18(19(26)21-14-4-3-5-15-17(14)24-29-23-15)28-20-22-16(10-25(11)20)12-6-8-13(27-2)9-7-12/h3-10H,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBBQQNIQXEGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiadiazole core, followed by the introduction of the imidazo[2,1-b][1,3]thiazole moiety. Key steps include:
Formation of Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Imidazo[2,1-b][1,3]thiazole: This step involves the condensation of the benzothiadiazole derivative with suitable thiazole precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. It has demonstrated cytotoxic activity against several breast cancer cell lines, including MCF-7, T47-D, and MDA-MB-231. The IC50 values for these cell lines range from 27.7 to 39.2 µM, indicating significant potential as an anticancer agent .
Case Study: Antitumor Activity Assessment
- Methodology : The National Cancer Institute conducted in vitro studies using 60 different cancer cell lines.
- Findings : The compound exhibited notable antineoplastic activity across various cancer types, suggesting its potential as a core structure for developing new anticancer drugs .
Material Science Applications
Due to its unique electronic properties, N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide may also find applications in materials science. Its ability to form stable π-stacked structures makes it a candidate for organic electronic devices such as:
- Organic light-emitting diodes (OLEDs)
- Organic photovoltaics (OPVs)
Table of Biological Activities
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole core can interact with electron-rich sites, while the imidazo[2,1-b][1,3]thiazole moiety may engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a benzothiadiazole core known for its electron-accepting capabilities and an imidazo[2,1-b][1,3]thiazole moiety that enhances its pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H15N5O2S2 |
| Molecular Weight | 415.48 g/mol |
| CAS Number | 1226451-62-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzothiadiazole moiety can engage in electron transfer processes, while the imidazo[2,1-b][1,3]thiazole component may facilitate hydrogen bonding and π-π stacking interactions with biomolecules. This dual interaction capability allows the compound to modulate several biological pathways.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. For instance:
- In vitro tests on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) indicated that this compound exhibits moderate to high inhibitory effects on cell proliferation.
- The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- It showed significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a lead compound in antibiotic development.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Case Study 1: Antiproliferative Effects
A recent study assessed the antiproliferative effects of this compound on several cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12.5 |
| SK-Hep-1 (Liver) | 15.0 |
| NUGC-3 (Gastric) | 18.5 |
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial efficacy of the compound against common bacterial pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example:
- Step 1 : Condensation of hydrazine derivatives with ketones or aldehydes under reflux in ethanol (e.g., formation of pyrazoline intermediates, as in ) .
- Step 2 : Cyclization using HgO in glacial acetic acid (1–1.5 hours, 42–62% yields), as demonstrated in dehydrosulfurization reactions of trichloroethyl carboxamides ( ) .
- Critical Parameters : Solvent choice (e.g., acetonitrile for thiourea formation), temperature (reflux conditions), and catalyst stoichiometry (e.g., HgO excess) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹, C-S-C at ~690 cm⁻¹) ( ) .
- NMR : ¹H/¹³C NMR resolves substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., M⁺ with 3.81% abundance) and fragmentation patterns ( ) .
Q. How is the purity of synthesized batches validated?
- Methodological Answer :
- HPLC : Purity >98% achieved via reverse-phase chromatography (e.g., C18 columns, acetonitrile/water gradients) ( ) .
- Melting Point Consistency : Sharp melting ranges (e.g., 160–162°C for triazepine derivatives) indicate purity ( ) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction intermediates and transition states (e.g., ICReDD’s reaction path search methods in ) .
- Machine Learning : Analyzes experimental datasets to prioritize reaction conditions (e.g., solvent/catalyst combinations) .
- Example : HgO-mediated cyclization efficiency (42–62% yields) was validated computationally to minimize side reactions ( ) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR/IR data with analogous compounds (e.g., methoxyphenyl vs. dimethoxyphenyl shifts in ) .
- X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., pyrazoline crystal structures in ) .
- Isotopic Labeling : Traces unexpected peaks (e.g., deuterated solvents for exchangeable protons) .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Methodological Answer :
- SAR Studies : Compare bioactivity of derivatives (e.g., trifluoromethyl groups enhance lipophilicity; ) .
- Table : Key Modifications and Effects
| Substituent | Bioactivity Change | Reference |
|---|---|---|
| 4-Methoxyphenyl | Anticancer activity ↑ | |
| Trifluoromethyl | Metabolic stability ↑ | |
| Chlorophenyl | Antibacterial potency ↑ |
Q. What experimental controls are essential in assessing antimicrobial activity?
- Methodological Answer :
- Positive Controls : Standard antibiotics (e.g., ciprofloxacin for bacterial assays).
- Negative Controls : Solvent-only treatments (e.g., DMSO ≤0.1% v/v).
- Dose-Response Curves : IC₅₀ calculations for cytotoxicity (e.g., thiadiazole derivatives in ).
Data Contradiction Analysis
Q. Why do similar synthetic routes yield varying product purities (e.g., 76% vs. 45%)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
